molecular formula C16H18N2O B1202758 エリモクラビン CAS No. 548-43-6

エリモクラビン

カタログ番号: B1202758
CAS番号: 548-43-6
分子量: 254.33 g/mol
InChIキー: DAVNRFCJMIONPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elymoclavine is an ergot alkaloid, specifically an ergoline alkaloid, which is a natural product derived from the amino acid L-tryptophan. It is produced by certain fungi, such as Claviceps fusiformis, which infects grasses like Pennisetum typhoideum. Elymoclavine is a precursor in the biosynthesis of D-(+)-lysergic acid, a key intermediate in the production of various ergot alkaloids .

科学的研究の応用

Elymoclavine has several scientific research applications:

生化学分析

Biochemical Properties

Elymoclavine plays a significant role in biochemical reactions, particularly in the biosynthesis of lysergic acid. It interacts with various enzymes and proteins during its biosynthetic pathway. One key enzyme is cytochrome P450, which catalyzes the NADPH-dependent oxidation step to convert agroclavine to elymoclavine . Additionally, elymoclavine interacts with N-methyltransferase, which methylates an amine group during its biosynthesis .

Cellular Effects

Elymoclavine affects various types of cells and cellular processes. It has been shown to interact with serotonin receptors (5-HT1 and 5-HT2), dopamine receptors (D1 and D2), and alpha-adrenergic receptors . These interactions can lead to vasoconstriction, convulsions, and hallucinations . Elymoclavine also influences cell signaling pathways, gene expression, and cellular metabolism through its interactions with these receptors .

Molecular Mechanism

At the molecular level, elymoclavine exerts its effects through binding interactions with specific biomolecules. It binds to serotonin, dopamine, and alpha-adrenergic receptors, leading to the activation or inhibition of these receptors . This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular function . The biosynthesis of elymoclavine involves several enzymatic steps, including oxidation, methylation, and epoxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of elymoclavine can change over time. Studies have shown that elymoclavine can enhance or produce little change in wheel-running activity in mice at lower dosages, while higher dosages lead to a decrease in activity . The stability and degradation of elymoclavine in laboratory conditions can also impact its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of elymoclavine vary with different dosages in animal models. In mice, lower dosages (10, 30, 90 μg/kg) of elymoclavine either enhance or produce little change in wheel-running activity, while higher dosages (270 μg/kg) result in a decrease in activity . These studies also indicate that elymoclavine can have toxic or adverse effects at high doses .

Metabolic Pathways

Elymoclavine is involved in several metabolic pathways, particularly in the biosynthesis of lysergic acid. It interacts with enzymes such as cytochrome P450 and N-methyltransferase during its biosynthesis . These interactions are crucial for the conversion of precursor molecules into elymoclavine and subsequently into lysergic acid .

Transport and Distribution

Within cells and tissues, elymoclavine is transported and distributed through interactions with specific transporters and binding proteins. For example, the efflux transporter ABCG2 (Breast Cancer Resistance Protein) restricts the distribution of elymoclavine into organs such as the brain, testes, and placenta . This transporter plays a significant role in the localization and accumulation of elymoclavine within the body .

Subcellular Localization

Elymoclavine’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with various cellular components . The specific localization of elymoclavine can affect its activity and function within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of elymoclavine involves several steps starting from L-tryptophan and dimethylallyl pyrophosphate (DMAPP). The process includes electrophilic substitution, methylation by N-methyltransferase, oxidation to form a diene, epoxidation, decarboxylation, and ring formation. The final step involves NADPH-dependent oxidation, likely catalyzed by cytochrome P450 .

Industrial Production Methods: Industrial production of elymoclavine typically involves the cultivation of ergot fungi, such as Claviceps purpurea, under controlled conditions. The fungi are grown on a suitable substrate, and the alkaloids are extracted and purified from the fungal biomass .

化学反応の分析

Types of Reactions: Elymoclavine undergoes various chemical reactions, including:

    Oxidation: Conversion to other ergot alkaloids.

    Reduction: Formation of reduced derivatives.

    Substitution: Functional group modifications.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like NADPH and enzymes such as cytochrome P450.

    Reduction: Typically uses reducing agents like sodium borohydride.

    Substitution: Utilizes various electrophiles and nucleophiles under mild to moderate conditions.

Major Products:

類似化合物との比較

  • Agroclavine
  • Festuclavine
  • Lysergic acid

Comparison: Elymoclavine is unique due to its specific biosynthetic pathway and its role as a precursor to lysergic acid. Compared to agroclavine and festuclavine, elymoclavine has distinct structural features and pharmacological properties. While all these compounds share a common ergoline backbone, their biological activities and applications can vary significantly .

特性

IUPAC Name

(7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,13,15,17,19H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVNRFCJMIONPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-43-6
Record name Elymoclavin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elymoclavine
Reactant of Route 2
Elymoclavine
Reactant of Route 3
Elymoclavine
Reactant of Route 4
Elymoclavine
Reactant of Route 5
Elymoclavine
Reactant of Route 6
Elymoclavine
Customer
Q & A

Q1: What is the primary mechanism of action of elymoclavine?

A1: Elymoclavine primarily acts as a dopamine receptor agonist. [, , ] It interacts with dopamine receptors in the brain, mimicking the effects of dopamine. This interaction is responsible for many of its observed behavioral effects. [, , ]

Q2: How does elymoclavine affect exploratory behavior in rats?

A2: Studies show that elymoclavine stimulates both horizontal (ambulation) and vertical (rearing) exploratory behavior in rats placed in an open field test. [, , ] This effect is likely mediated through its dopaminergic action, as dopamine antagonists like haloperidol can block these behavioral changes. [, , ]

Q3: Does elymoclavine interact with other neurotransmitter systems in the brain?

A3: Yes, research suggests that elymoclavine's effects are also influenced by other neurotransmitter systems, including noradrenergic and GABAergic systems. [, , ] For example, the GABAergic system appears to modulate elymoclavine's effects on exploratory behavior. []

Q4: Does elymoclavine affect prolactin levels?

A4: Elymoclavine, similar to bromocriptine, has been shown to decrease plasma prolactin levels. [] This suggests potential interactions with the dopaminergic control of prolactin secretion.

Q5: What is the role of elymoclavine in memory?

A6: Research suggests that elymoclavine may have a positive effect on learning and memory. [] In passive avoidance training in rats, elymoclavine has shown a tendency to improve learning and memory. [] Furthermore, elymoclavine can mitigate scopolamine-induced memory impairments, suggesting a potential role in counteracting cholinergic deficits in memory processes. []

Q6: What is the molecular formula and weight of elymoclavine?

A7: The molecular formula of elymoclavine is C16H18N2O. It has a molecular weight of 254.33 g/mol. [, , ]

Q7: What spectroscopic data are available for elymoclavine?

A8: Various spectroscopic techniques, including 1H NMR, 13C NMR, and UV-Vis spectroscopy, have been employed to characterize elymoclavine. [, , ] These techniques provide insights into its structural features, including the presence of specific functional groups and the arrangement of atoms in its molecule.

Q8: What are the key steps in the biosynthesis of elymoclavine?

A9: The biosynthesis of elymoclavine in fungi like Claviceps species involves a series of enzymatic steps starting from L-tryptophan. [, ] Key intermediates include 4-(γ,γ-dimethylallyl)-tryptophan, chanoclavine-I, and agroclavine. [, ] Elymoclavine is further metabolized to other ergot alkaloids like lysergic acid. [, , ]

Q9: Which enzyme is responsible for the conversion of agroclavine to elymoclavine?

A10: The enzyme agroclavine 17-monooxygenase catalyzes the conversion of agroclavine to elymoclavine. [, ] This enzyme requires NADPH and molecular oxygen for its activity and is a member of the cytochrome P450 family of enzymes. [, ]

Q10: What is the role of CloA in ergot alkaloid biosynthesis?

A11: CloA (Clavine Oxidase) is a cytochrome P450 monooxygenase that plays a crucial role in bridging the biosynthesis of clavine alkaloids like elymoclavine to D-lysergic acid derivatives. [] It catalyzes the oxidation of elymoclavine to form D-lysergic acid. [] Inactivation of CloA leads to the accumulation of clavines, including elymoclavine, and prevents the formation of ergopeptines, highlighting its essential role in the pathway. []

Q11: How do structural modifications of elymoclavine affect its activity?

A12: Structural modifications, such as the introduction of alkyl groups at the N-1 position and esterification of the hydroxyl group, significantly influence elymoclavine's pharmacological activity. [, ] For instance, 1-propylelymoclavine exhibits potent cytostatic activity, while its O-butyrate derivative also shows considerable potency. [] These findings highlight the importance of specific structural features for interacting with biological targets.

Q12: What is the significance of the indolo[4,3-fg]quinoline system in elymoclavine's activity?

A13: Research suggests that the indolo[4,3-fg]quinoline system of elymoclavine is crucial for its affinity for the 5-HT2A receptor. [] Simple clavine derivatives lacking the C-8 substituent but retaining this core structure maintain high affinity for the 5-HT2A receptor, suggesting its primary role in binding. []

Q13: What analytical methods are used to study elymoclavine?

A14: Various analytical methods are employed to characterize, quantify, and monitor elymoclavine. These include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , ] These techniques allow for the separation, identification, and quantification of elymoclavine in complex mixtures, contributing to understanding its biosynthesis, metabolism, and pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。